2'-Bromo-4'-fluoroacetophenone
Overview
Description
2’-Bromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is also known by other names such as p-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone, and 4-Fluorophenacyl bromide . It is used as an intermediate in the synthetic preparation of competitive inhibitors of aromatase .
Molecular Structure Analysis
The molecular structure of 2’-Bromo-4’-fluoroacetophenone can be represented by the InChI string: InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2’-Bromo-4’-fluoroacetophenone is a beige to light grey-green crystalline powder or flakes . It has a molecular weight of 217.04 . It has a melting point of 47-49 °C and a boiling point of 150 °C at 12 mmHg . It has a density of 1.5728 (rough estimate) and a refractive index of 1.5450 (estimate) .Scientific Research Applications
DNA Cleavage Agents
2'-Bromo-4'-fluoroacetophenone derivatives have been explored for their potential in DNA cleavage. A study by Wender and Jeon (2003) investigated bromofluoroacetophenone derivatives that produce fluorine-substituted phenyl radicals. These radicals demonstrate effectiveness in cleaving DNA upon excitation. The DNA cleaving activities of 2'-bromo-4'-fluoroacetophenone derivatives were found to be larger than those of 4'-bromo-2'-fluoroacetophenone derivatives, suggesting potential applications in molecular biology and genetic engineering (Wender & Jeon, 2003).
Educational Tool in Organic Synthesis
Pohl and Schwarz (2008) described an experiment for undergraduate organic laboratory curriculums, where 2-bromoacetophenone is converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source. This introduces students to the utility of solid-phase reagents in organic synthesis and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).
Radiopharmaceutical Intermediates
Banks and Hwang (1994) conducted a study on [18F]fluoroarylketones via the aromatic nucleophilic substitution reaction using enolizable substrates. This research aimed at the reproducible and high-yield production of radiopharmaceutical intermediates, including the production of various derivatives like 1-bromo-4'-[18F]fluoroacetophenone. These findings have implications for the development of radiopharmaceuticals (Banks & Hwang, 1994).
Synthesis of Fluorinated Compounds
Heinrich (2007) optimized the oxidative radical cyclization of α-fluoroacetophenones in the presence of olefins, providing efficient access to 2-fluorotetralones. This research is particularly relevant for the synthesis of 18-fluorine-labeled compounds, a critical aspect in the development of new chemical entities (Heinrich, 2007).
Safety And Hazards
2’-Bromo-4’-fluoroacetophenone is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFSBRMWBFWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371260 | |
Record name | 2'-Bromo-4'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-4'-fluoroacetophenone | |
CAS RN |
1006-39-9 | |
Record name | 1-(2-Bromo-4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Bromo-4'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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